N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide
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Overview
Description
N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the benzyl and pyridine groups. One common method involves the use of cyclopropanation reactions, where a suitable precursor is treated with reagents such as diazo compounds or carbenes to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide can be compared with other cyclopropane carboxamides and pyridine derivatives, such as:
- N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate
- N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid
Uniqueness: These features may enhance its stability, reactivity, and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O/c18-13-8-12(17(19,20)21)10-22-14(13)16(6-7-16)15(24)23-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHHJFGHJHWYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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